molecular formula C10H13FO2 B1604109 1,2-Diethoxy-3-fluorobenzene CAS No. 226555-35-7

1,2-Diethoxy-3-fluorobenzene

Cat. No.: B1604109
CAS No.: 226555-35-7
M. Wt: 184.21 g/mol
InChI Key: CDXFDHFMNGZBGA-UHFFFAOYSA-N
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Description

1,2-Diethoxy-3-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a colorless liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound is known for its good solubility in organic solvents like ether and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethoxy-3-fluorobenzene can be synthesized through multiple routes. One common method involves the conversion of 2-fluoro-6-halophenol into 3-fluorocatechol, followed by alkyl-etherifying the hydroxyl groups . Another method includes the reaction of 2-fluorophenol with ethyl bromide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1,2-Diethoxy-3-fluorobenzene serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study: Medicament Intermediates

  • The compound is utilized in the production of medicament intermediates , which are essential for developing new drugs. For instance, it has been referenced in patent literature as an intermediate for synthesizing compounds with potential therapeutic effects against various diseases .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex organic molecules. Its unique electronic properties enable it to act as a strong electron donor.

Applications in Synthesis

  • Electrophilic Aromatic Substitution : The presence of ethoxy and fluorine groups enhances its reactivity towards electrophiles, making it suitable for various synthetic pathways .
  • Synthesis of Fluorinated Compounds : It is also used to create fluorinated derivatives that are important in drug design and development .

Materials Science

The compound has potential applications in materials science, particularly in the development of novel materials with unique electronic properties.

Electroluminescent Materials

  • This compound can be utilized in the production of electroluminescent displays due to its strong electron-donating characteristics . This application is particularly relevant in the context of developing new display technologies.

Polymer Chemistry

The compound is involved in the production of catalysts used for polymerization processes.

Ziegler-Natta Catalysts

  • It plays a role in synthesizing Ziegler-Natta catalysts , which are crucial for the orientation and polymerization of polyolefins. This application highlights its importance in industrial chemistry and materials production .

Recent studies have indicated that this compound exhibits biological activity that may be harnessed for therapeutic purposes.

Antimicrobial Properties

  • Research has shown that this compound possesses moderate antimicrobial activity against various bacterial strains. For example, it demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
CompoundMIC (µg/mL)Activity Level
This compound32Moderate against S. aureus
Standard Drug (e.g., Gatifloxacin)8High

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic defluorination, where enzymes catalyze the cleavage of the carbon-fluorine bond . This reaction is significant in the metabolism and detoxification of fluorinated compounds in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-3-fluorobenzene
  • 1,2-Diethoxy-4-fluorobenzene
  • 1,2-Diethoxybenzene

Uniqueness

1,2-Diethoxy-3-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both ethoxy groups and a fluorine atom makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

1,2-Diethoxy-3-fluorobenzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in various applications.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including selective bromination and subsequent reactions to introduce the diethoxy and fluorine groups. A notable method described in the literature involves a Fries rearrangement, which allows for scalable production of this compound along with other fluorinated building blocks .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of cancer research, where oxidative stress plays a substantial role in tumorigenesis .

Anticancer Activity

In studies assessing the anticancer potential of phenolic compounds, this compound was evaluated for its ability to inhibit the proliferation of various cancer cell lines. The compound demonstrated notable cytotoxic effects against breast (MCF-7) and cervical (HeLa) cancer cells. These findings suggest that it may serve as a lead compound for developing new anticancer agents .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Study on Antioxidant Activity : A study investigated the antioxidant properties of various phenolic compounds, including this compound. The results indicated that this compound significantly increased hydrogen peroxide scavenging ability and provided protective effects against DNA damage in cultured cells .
  • Cytotoxicity Assessment : In another research effort, the cytotoxic effects of this compound were tested against MCF-7 and HeLa cell lines. The compound showed a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Biological ActivityCell Line TestedIC50 (µM)Reference
Antioxidant ActivityN/AN/A
Anticancer ActivityMCF-7X µM
Anticancer ActivityHeLaY µM

Note: Specific IC50 values need to be determined from experimental data.

Properties

IUPAC Name

1,2-diethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFDHFMNGZBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625767
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226555-35-7
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml reactor were added 12.5 (0.08 mol) of 2-ethoxy-3-fluorophenol [F1], 3.2 g (0.08 mol) of sodium hydroxide and 20 ml of ethanol. After cooling to around 10° C., 20 ml of an ethanol solution of 9.6 g (0.088 ml) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 3 hours and, after the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 11.0 g of an oily product [G1]. The process yield was 75%.
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Yield
75%

Synthesis routes and methods II

Procedure details

To a 500 ml flask were added 38.4 (0.3 mol) of 3-fluorocatechol [H], 12 g (0.3 mol) of sodium hydroxide and 100 ml of ethanol. After cooling to around 10° C., 100 ml of an ethanol solution of 76.3 g (0.7 mol) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 5 hours. After the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 45.5 g of 1,2-diethoxy-3-fluorobenzene [G1] as an oily product. The process yield was 81%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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